molecular formula C12H13NO3 B13592899 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone CAS No. 57724-65-9

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone

Cat. No.: B13592899
CAS No.: 57724-65-9
M. Wt: 219.24 g/mol
InChI Key: CYYDFUUUJYOIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is an organic compound that features a benzodioxin ring fused to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable pyrrolidinone derivative. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin ring or pyrrolidinone moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is unique due to its combination of the benzodioxin ring and pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57724-65-9

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H13NO3/c14-12-6-9(7-13-12)8-1-2-10-11(5-8)16-4-3-15-10/h1-2,5,9H,3-4,6-7H2,(H,13,14)

InChI Key

CYYDFUUUJYOIEK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC(=O)NC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.